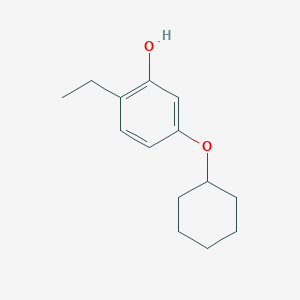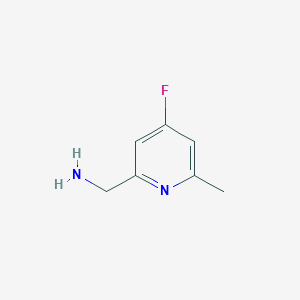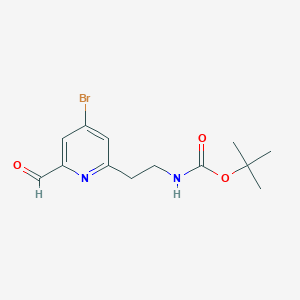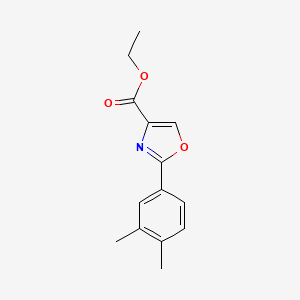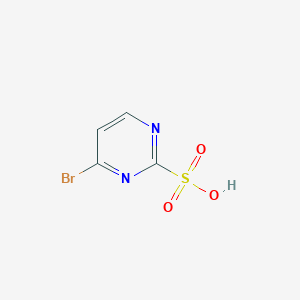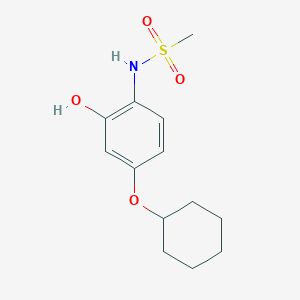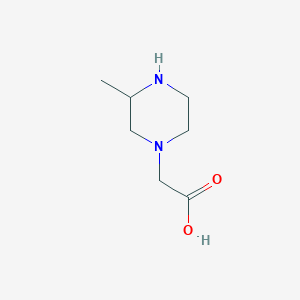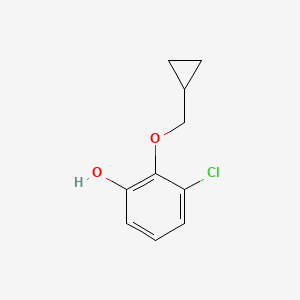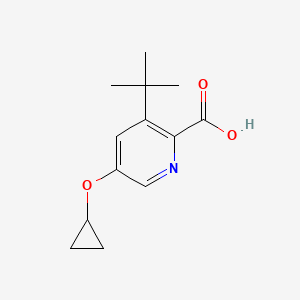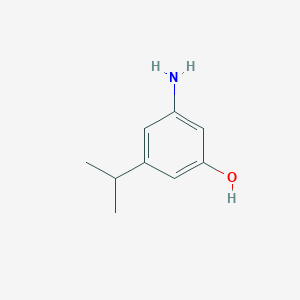
3-Amino-5-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-isopropylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and an isopropyl group (-CH(CH3)2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Amino-5-isopropylphenol can be synthesized through several methods. One common approach involves the nitration of 3-isopropylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like tin in hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The choice of catalysts and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated phenols.
Applications De Recherche Scientifique
3-Amino-5-isopropylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Amino-5-isopropylphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
3-Isopropylphenol: Lacks the amino group, resulting in different chemical properties and reactivity.
4-Amino-3-isopropylphenol: Similar structure but with the amino group in a different position, leading to variations in reactivity and applications.
2-Amino-5-isopropylphenol: Another isomer with distinct chemical behavior due to the position of the amino group.
Uniqueness: Its combination of functional groups makes it a versatile compound for various chemical transformations and research applications .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-amino-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H13NO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,10H2,1-2H3 |
Clé InChI |
LHCLGCXKBDWMTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


